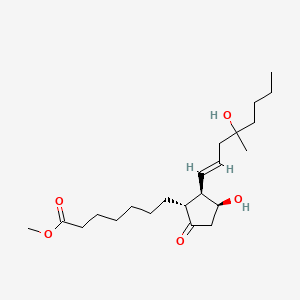

11-Epimisoprostol

Descripción general

Descripción

11-Epimisoprostol is a synthetic prostaglandin E1 (PGE1) analogue. Prostaglandins are lipid compounds that have diverse hormone-like effects in animals. This compound is structurally related to misoprostol, a medication used to prevent and treat stomach ulcers, induce labor, and manage postpartum hemorrhage.

Aplicaciones Científicas De Investigación

11-Epimisoprostol has a wide range of scientific research applications, including:

Chemistry: It is used as a reference compound in the study of prostaglandin analogues and their chemical properties.

Biology: The compound is used in research on cell signaling pathways and the role of prostaglandins in various biological processes.

Medicine: this compound is investigated for its potential therapeutic effects, including anti-inflammatory, anti-tumor, and anti-ulcer properties.

Mecanismo De Acción

Target of Action

11-Epimisoprostol, a synthetic prostaglandin E1 analogue, primarily targets prostaglandin E1 receptors on parietal cells in the stomach . These receptors play a crucial role in regulating gastric acid secretion .

Mode of Action

The compound interacts with its targets by stimulating prostaglandin E1 receptors, which leads to a reduction in gastric acid secretion . It also increases mucus and bicarbonate secretion, along with thickening of the mucosal bilayer, enabling the mucosa to generate new cells .

Biochemical Pathways

This compound affects the prostaglandin-mediated biochemical pathways. It inhibits gastric acid secretion through a direct action on the parietal cells by binding to the prostaglandin receptor . This interaction leads to downstream effects such as increased mucus and bicarbonate secretion, and thickening of the mucosal bilayer .

Pharmacokinetics

Studies on misoprostol, a similar compound, suggest that it is rapidly and extensively absorbed . The active metabolite, misoprostol acid, is formed through rapid de-esterification in the liver . About 80% of the compound is excreted in the urine .

Result of Action

The action of this compound results in a dose-related inhibition of gastric acid and pepsin secretion, and an enhancement of mucosal resistance to injury . This makes it an effective anti-ulcer agent . Additionally, it has been shown to induce uterine contractions .

Análisis Bioquímico

Biochemical Properties

11-Epimisoprostol is a compound with a molecular formula of C22H38O5 and a molecular weight of 382.5341 It interacts with various enzymes, proteins, and other biomolecules in the body

Molecular Mechanism

The molecular mechanism of this compound is not well-understood. It is known that misoprostol, a related compound, is rapidly converted by de-esterification to its free acid, which possesses significant desired pharmacological activity . Further metabolic conversion occurs over time via beta-oxidation of the alpha side chain, omega-oxidation of the beta side chain, and reduction to the prostaglandin F analogs . It is possible that this compound may have a similar mechanism of action.

Métodos De Preparación

The synthesis of 11-Epimisoprostol involves several steps, starting from commercially available precursors. The synthetic route typically includes the following steps:

Formation of the cyclopentane ring: This step involves the construction of the cyclopentane ring, which is a core structure in prostaglandins.

Introduction of hydroxyl groups: Hydroxyl groups are introduced at specific positions on the cyclopentane ring.

Formation of the side chains: The side chains are attached to the cyclopentane ring through a series of reactions, including esterification and reduction.

Industrial production methods for this compound are similar to those used for other prostaglandin analogues, involving large-scale synthesis and purification processes to ensure high purity and yield .

Análisis De Reacciones Químicas

11-Epimisoprostol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups on the molecule.

Substitution: Substitution reactions can introduce new functional groups or replace existing ones.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparación Con Compuestos Similares

11-Epimisoprostol is similar to other prostaglandin analogues, such as:

Misoprostol: Used to prevent and treat stomach ulcers, induce labor, and manage postpartum hemorrhage.

Dinoprostone: Used to induce labor and manage postpartum hemorrhage.

Carboprost: Used to treat postpartum hemorrhage and induce abortion.

What sets this compound apart is its unique structural modifications, which may confer different pharmacological properties and therapeutic potentials compared to other prostaglandin analogues .

Actividad Biológica

11-Epimisoprostol is a structural analog of misoprostol, a prostaglandin E1 (PGE1) derivative known for its diverse biological activities, particularly in the context of reproductive health and gastrointestinal protection. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant clinical findings.

Chemical Structure and Properties

This compound shares a similar chemical backbone with misoprostol but has distinct stereochemical properties that may influence its biological activity. The compound is categorized as a cytoprotective agent, primarily acting through agonist activity at various prostanoid receptors.

| Property | Value |

|---|---|

| Chemical Name | (±)-(11a,13E)-11,16-Dihydroxy-16-methyl-9-oxo-prost-13-en-1-oic acid methyl ester |

| Molecular Formula | C22H38O5 |

| Purity | ≥99% |

The biological activity of this compound is primarily mediated through its interaction with prostanoid receptors, particularly the EP (E prostanoid) receptors. Misoprostol, and by extension this compound, exhibits agonist activity at EP1, EP2, EP3, and EP4 receptors with varying affinities:

- EP1 : Ki = 120 nM

- EP2 : Ki = 250 nM

- EP3 : Ki = 67 nM

- EP4 : Ki = 67 nM

These interactions contribute to its effects in various physiological processes, including gastric cytoprotection and modulation of uterine contractions.

1. Gastroprotective Effects

Misoprostol is widely recognized for its ability to prevent NSAID-induced gastric ulceration. Studies indicate that both misoprostol and this compound can enhance mucosal defense mechanisms by increasing mucus production and bicarbonate secretion while promoting epithelial cell proliferation.

2. Reproductive Health

In reproductive health contexts, misoprostol is used for medical abortion and management of early pregnancy loss. The efficacy of misoprostol in these applications has been well-documented. For instance, a cohort study indicated that the combination of mifepristone and misoprostol significantly reduced the need for surgical interventions following early pregnancy loss compared to misoprostol alone .

3. Neuroprotective Effects

Recent research has highlighted the neuroprotective potential of misoprostol in models of neurodegeneration. A study involving APP/PS1 mice demonstrated that treatment with misoprostol led to reduced amyloid-beta (Aβ) deposition in the brain, decreased oxidative stress markers (malondialdehyde levels), and improved superoxide dismutase activity . These findings suggest that this compound may also exert similar neuroprotective effects due to its structural similarity to misoprostol.

Case Study 1: Misoprostol-Induced Seizures

A report documented two cases where patients experienced seizures following excessive self-administration of misoprostol during self-induced abortions. The first patient ingested a total of 1400 mcg and presented with severe neurological symptoms including high fever and altered mental status. After treatment with phenytoin, her condition stabilized .

Case Study 2: Efficacy in Early Pregnancy Loss

In another study assessing treatment outcomes for early pregnancy loss using mifepristone followed by misoprostol, it was found that patients receiving this regimen had lower rates of subsequent surgical interventions compared to those treated with misoprostol alone . This highlights the importance of understanding the biological activity and therapeutic potential of compounds like this compound in clinical settings.

Propiedades

IUPAC Name |

methyl 7-[(1R,2R,3S)-3-hydroxy-2-[(E)-4-hydroxy-4-methyloct-1-enyl]-5-oxocyclopentyl]heptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H38O5/c1-4-5-14-22(2,26)15-10-12-18-17(19(23)16-20(18)24)11-8-6-7-9-13-21(25)27-3/h10,12,17-18,20,24,26H,4-9,11,13-16H2,1-3H3/b12-10+/t17-,18-,20+,22?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJLOPKGSLYJEMD-XRULAAHKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)(CC=CC1C(CC(=O)C1CCCCCCC(=O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(C)(C/C=C/[C@H]1[C@H](CC(=O)[C@@H]1CCCCCCC(=O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58717-36-5 | |

| Record name | 11-Epimisoprostol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058717365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-EPIMISOPROSTOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27R5ZZL3SJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.